molecular formula C18H10N4O2S B1184848 ASGRJFMUIXFGLN-UHFFFAOYSA-N

ASGRJFMUIXFGLN-UHFFFAOYSA-N

Cat. No.: B1184848
M. Wt: 346.364
InChI Key: ASGRJFMUIXFGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ASGRJFMUIXFGLN-UHFFFAOYSA-N is a chemical compound identified by its InChIKey, a unique identifier for molecular structures. Compounds with similar InChIKeys (e.g., HVXHWBMLTSDYGK-UHFFFAOYSA-N in ) often exhibit functional groups such as trifluoromethyl, pyridine, or amine moieties, which are critical for biological activity and industrial applications .

Properties

Molecular Formula

C18H10N4O2S

Molecular Weight

346.364

InChI

InChI=1S/C18H10N4O2S/c23-18(14-8-4-10-25-14)22-15-13(7-3-9-19-15)24-17-16(22)20-11-5-1-2-6-12(11)21-17/h1-10H

InChI Key

ASGRJFMUIXFGLN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3C(=N2)OC4=C(N3C(=O)C5=CC=CS5)N=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Synthetic Challenges : Compounds like this compound often require multi-step syntheses involving fluorination or amination under inert conditions, similar to methods described for Compound A (e.g., using hexafluorophosphate coupling reagents) .
  • Toxicity and Safety: Halogenated analogs (e.g., Compound B) may exhibit higher environmental persistence, necessitating stringent handling protocols compared to non-halogenated derivatives .

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